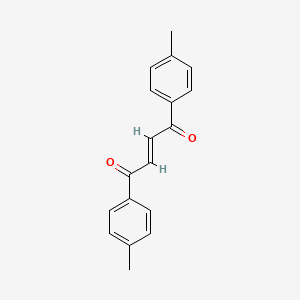![molecular formula C14H14N2O3 B7787655 4-hydroxy-6-methyl-3-[(1E)-1-(2-phenylhydrazin-1-ylidene)ethyl]-2H-pyran-2-one CAS No. 137934-93-1](/img/structure/B7787655.png)
4-hydroxy-6-methyl-3-[(1E)-1-(2-phenylhydrazin-1-ylidene)ethyl]-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-6-methyl-3-[(1E)-1-(2-phenylhydrazin-1-ylidene)ethyl]-2H-pyran-2-one: is a Schiff base compound[_{{{CITATION{{{1{Crystal structure of 4-hydroxy-6-methyl-3-[(1E)-1-(2 ... - Springer](https://link.springer.com/article/10.1134/S0022476617030325). Schiff bases are characterized by the presence of an imine or azomethine group (C=N) and are typically formed by the condensation of primary amines with carbonyl compounds[{{{CITATION{{{1{Crystal structure of 4-hydroxy-6-methyl-3-(1E)-1-(2 ... - Springer{{{CITATION{{{_1{Crystal structure of 4-hydroxy-6-methyl-3-(1E)-1-(2 ... - Springer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-6-methyl-3-[(1E)-1-(2-phenylhydrazin-1-ylidene)ethyl]-2H-pyran-2-one typically involves the reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with phenylhydrazine[_{{{CITATION{{{1{Crystal structure of 4-hydroxy-6-methyl-3-[(1E)-1-(2 ... - Springer](https://link.springer.com/article/10.1134/S0022476617030325). The reaction is usually carried out in an acidic medium, such as acetic acid, to facilitate the formation of the Schiff base[{{{CITATION{{{1{Crystal structure of 4-hydroxy-6-methyl-3-(1E)-1-(2 ... - Springer. The reaction mixture is heated under reflux for several hours to ensure complete conversion[{{{CITATION{{{_1{Crystal structure of 4-hydroxy-6-methyl-3-(1E)-1-(2 ... - Springer.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized conditions to increase yield and purity[_{{{CITATION{{{1{Crystal structure of 4-hydroxy-6-methyl-3-[(1E)-1-(2 ... - Springer](https://link.springer.com/article/10.1134/S0022476617030325). Continuous flow reactors and automated systems can be employed to enhance efficiency and consistency[{{{CITATION{{{1{Crystal structure of 4-hydroxy-6-methyl-3-(1E)-1-(2 ... - Springer. Additionally, purification techniques such as recrystallization or column chromatography may be used to obtain the final product in high purity[{{{CITATION{{{_1{Crystal structure of 4-hydroxy-6-methyl-3-(1E)-1-(2 ... - Springer.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The imine group can be oxidized to form a corresponding oxime.
Reduction: : The imine group can be reduced to form an amine.
Substitution: : The hydroxyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.
Substitution: : Reagents like alkyl halides and strong acids can be employed for substitution reactions.
Major Products Formed
Oxidation: : Formation of oximes.
Reduction: : Formation of amines.
Substitution: : Formation of various substituted pyran-2-ones.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex organic molecules.
Biology: : It may serve as a ligand for metal ions, potentially useful in biological assays.
Medicine: : Its biological activity can be explored for potential therapeutic uses.
Industry: : It can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-hydroxy-6-methyl-3-[(1E)-1-(2-phenylhydrazin-1-ylidene)ethyl]-2H-pyran-2-one exerts its effects involves its interaction with molecular targets and pathways. The imine group can form coordination complexes with metal ions, which may influence biological processes. Additionally, the hydroxyl group can participate in hydrogen bonding, affecting the compound's solubility and reactivity.
Comparison with Similar Compounds
4-hydroxy-6-methyl-3-[(1E)-1-(2-phenylhydrazin-1-ylidene)ethyl]-2H-pyran-2-one: can be compared with other Schiff bases, such as 4-hydroxy-6-methyl-3-[(1E)-N-phenylethanehydrazonoyl]-2H-pyran-2-one . While both compounds share similar structural features, the presence of different substituents can lead to variations in their chemical properties and biological activities.
List of Similar Compounds
4-hydroxy-6-methyl-3-[(1E)-N-phenylethanehydrazonoyl]-2H-pyran-2-one
3-[(1E)-1-(2-phenylhydrazin-1-ylidene)ethyl]-2H-pyran-2-one
4-hydroxy-6-methyl-2H-pyran-2-one
Properties
CAS No. |
137934-93-1 |
|---|---|
Molecular Formula |
C14H14N2O3 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
3-(N-anilino-C-methylcarbonimidoyl)-4-hydroxy-6-methylpyran-2-one |
InChI |
InChI=1S/C14H14N2O3/c1-9-8-12(17)13(14(18)19-9)10(2)15-16-11-6-4-3-5-7-11/h3-8,16-17H,1-2H3 |
InChI Key |
DDTGDSPSQITKOT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=O)O1)C(=NNC2=CC=CC=C2)C)O |
Isomeric SMILES |
CC1=CC(=C(C(=O)O1)/C(=N/NC2=CC=CC=C2)/C)O |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=NNC2=CC=CC=C2)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11,13-dimethyl-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one](/img/structure/B7787578.png)
![4-benzylsulfanyl-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one](/img/structure/B7787580.png)


![1-{N'-[amino(pyridin-2-yl)methylidene]hydrazinecarbonyl}formamide](/img/structure/B7787591.png)




![2-[[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]amino]-3-hydroxypropanoic acid](/img/structure/B7787639.png)
![5,5-dimethyl-2-[[4-(trifluoromethoxy)anilino]methylidene]cyclohexane-1,3-dione](/img/structure/B7787641.png)
![(5Z)-2-(phenylmethoxyamino)-5-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B7787649.png)

